Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate

Description

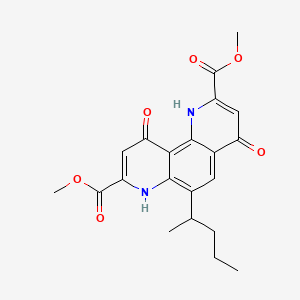

Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate is a phenanthroline-derived heterocyclic compound featuring a fused aromatic system with two ester groups (dimethyl carboxylates) at positions 2 and 8, and a branched alkyl substituent (1-methyl-1-butyl) at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, or materials science. Its tetracyclic core facilitates π-π interactions, while the ester groups and alkyl chain influence solubility and molecular recognition.

Properties

CAS No. |

130292-74-9 |

|---|---|

Molecular Formula |

C21H22N2O6 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

dimethyl 4,10-dioxo-6-pentan-2-yl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |

InChI |

InChI=1S/C21H22N2O6/c1-5-6-10(2)11-7-12-15(24)8-13(20(26)28-3)23-19(12)17-16(25)9-14(21(27)29-4)22-18(11)17/h7-10H,5-6H2,1-4H3,(H,22,25)(H,23,24) |

InChI Key |

MVUNPZYBLKWFHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Condensation Reaction:

Industrial Production:

- Industrial-scale production methods may involve continuous flow processes or batch reactions.

- Optimization of reaction conditions (temperature, solvent, catalysts) is crucial for yield and purity.

Chemical Reactions Analysis

Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate participates in various reactions:

Oxidation: It can undergo oxidation at the carbonyl groups.

Reduction: Reduction of the carbonyl groups to alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions at the ester groups.

Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).

Major Products: this compound derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

Medicine: Research on its pharmacological properties (e.g., drug delivery, metal complexes).

Industry: Applications in materials science (e.g., luminescent materials).

Mechanism of Action

Targets: Interacts with metal ions (e.g., copper, iron) due to its chelating properties.

Pathways: Influences redox processes, DNA binding, and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

6-Butyl-1,4,7,10-Tetrahydro-4,10-Dioxo-1,7-Phenanthroline-2,8-Dicarboxylic Acid

- Structural Differences : Replaces the dimethyl ester groups (target compound) with carboxylic acids and substitutes the 1-methyl-1-butyl group with a linear butyl chain.

- Physicochemical Impact: Solubility: Carboxylic acids increase polarity compared to esters, enhancing water solubility but reducing lipid membrane permeability.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

- Structural Differences: Features an imidazo[1,2-a]pyridine core instead of phenanthroline, with additional electron-withdrawing groups (cyano, nitro) and phenethyl substituents.

- Melting Point: Reported at 243–245°C, suggesting high crystallinity due to polar functional groups and aromatic stacking .

- Synthetic Utility : The compound’s synthesis highlights methodologies applicable to the target compound, such as one-pot multicomponent reactions .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Structure-Activity Relationships (SAR) : Tools like SimilarityLab enable rapid identification of analogs and prediction of biological targets. For the target compound, substituting esters with carboxylic acids (as in ) could modulate target binding, while alkyl chain branching may alter pharmacokinetics .

- Partition Behavior: Analogous to PAHs in environmental studies (), the target compound’s octanol/water partition coefficient (log P) can be estimated from its substituents. The dimethyl esters likely increase log P compared to the carboxylic acid derivative, favoring membrane permeability but reducing aqueous solubility.

- Synthetic Challenges : The branched 1-methyl-1-butyl group in the target compound may introduce steric hindrance during synthesis, requiring optimized reaction conditions compared to linear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.